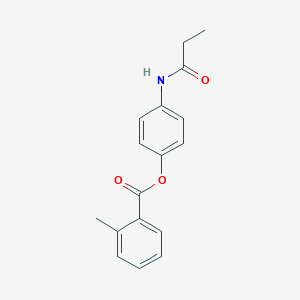![molecular formula C17H18N2O3 B267290 N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B267290.png)
N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It also modulates the activity of various enzymes, including COX-2 and MMP-9. In addition, N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokines, and enhancement of synaptic plasticity. It also improves glucose uptake and insulin sensitivity, which makes it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its low bioavailability and poor pharmacokinetic properties limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of more specific targets for its therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide in preclinical and clinical trials.
Conclusion
In conclusion, N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, or N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide involves the reaction between 3-acetylamino-benzoic acid and 3-methylphenol in the presence of a coupling agent. The reaction yields N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide as a white solid with a melting point of 175-177°C. The purity of the compound can be enhanced through recrystallization.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been found to reduce the levels of pro-inflammatory cytokines and alleviate inflammation. In neurological research, N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been shown to enhance synaptic plasticity and improve memory.
Propriétés
Nom du produit |
N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-12-5-3-8-16(9-12)22-11-17(21)19-15-7-4-6-14(10-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
KUTJGMAODDSRGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)


![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)



![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)

![N-[4-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B267226.png)
